(6-Fluoropyridin-3-yl)methanamine
Overview
Description
(6-Fluoropyridin-3-yl)methanamine: is an organic compound with the molecular formula C6H7FN2. It is a colorless to pale yellow liquid with a boiling point of 201-203°C at 760 mmHg and a density of 1.165 g/cm³ at 25°C. This compound is soluble in water, ethanol, and most organic solvents. It is also known by other names such as 3-(Aminomethyl)-6-fluoropyridine.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing (6-Fluoropyridin-3-yl)methanamine involves the reaction of 6-Fluoropyridine with formaldehyde, followed by reduction with hydrogen gas in the presence of a nickel catalyst. This method ensures high purity and yield of the desired product.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for efficiency and cost-effectiveness, ensuring the compound is produced in sufficient quantities for various applications.
Chemical Reactions Analysis
Types of Reactions: (6-Fluoropyridin-3-yl)methanamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into various reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Hydrogen gas in the presence of a nickel catalyst is commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are used under basic conditions.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Various reduced forms of the compound.
Substitution: Substituted derivatives where the fluorine atom is replaced by other functional groups.
Scientific Research Applications
Chemistry: (6-Fluoropyridin-3-yl)methanamine is used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of fluorinated compounds, which have unique chemical and physical properties .
Biology: In biological research, this compound is used to study the effects of fluorine substitution on biological activity. It serves as a precursor for the synthesis of biologically active molecules .
Medicine: Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability .
Industry: In the industrial sector, this compound is used in the production of agrochemicals and other specialty chemicals. Its unique properties make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of (6-Fluoropyridin-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound enhances its binding affinity to certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
- 2-Fluoro-5-(aminomethyl)pyridine
- 3-Pyridinemethanamine, 6-fluoro-
- 6-Fluoro-3-pyridinemethanamine dihydrochloride
- 6-Fluoropyridin-3-yl)methylamine
Uniqueness: (6-Fluoropyridin-3-yl)methanamine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. The presence of the fluorine atom at the 6-position significantly influences its reactivity and interactions with other molecules .
Properties
IUPAC Name |
(6-fluoropyridin-3-yl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FN2/c7-6-2-1-5(3-8)4-9-6/h1-2,4H,3,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYRWSLUCAPNJPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CN)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30617261 | |
Record name | 1-(6-Fluoropyridin-3-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30617261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
205744-17-8 | |
Record name | 1-(6-Fluoropyridin-3-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30617261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(6-fluoropyridin-3-yl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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